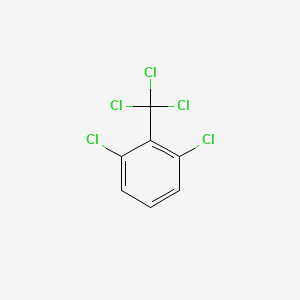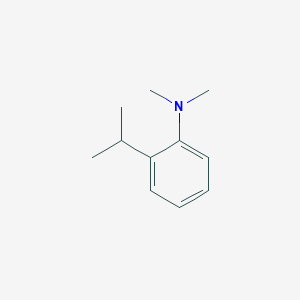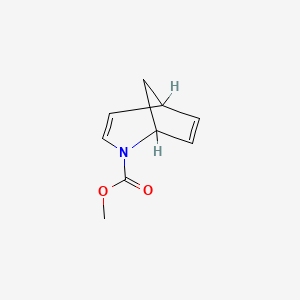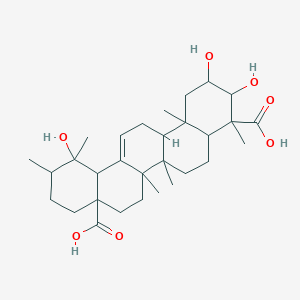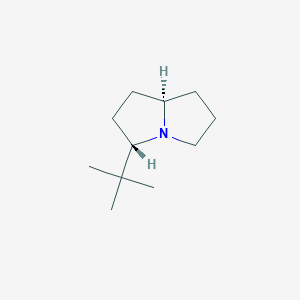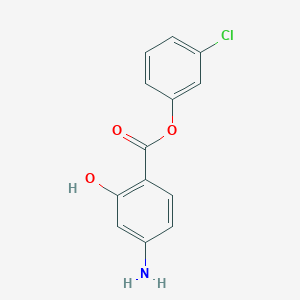
3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(55)undecane is a complex organophosphorus compound It is characterized by its unique spirocyclic structure, which includes two phosphorus atoms and multiple ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane typically involves the reaction of p-nonylphenol with a suitable phosphorus-containing reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include toluene and dichloromethane. The reaction temperature is usually maintained between 50-100°C to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as Lewis acids, can also be employed to accelerate the reaction rate. Post-reaction, the product is typically purified through techniques like column chromatography or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane can undergo various chemical reactions, including:
Oxidation: The phosphorus atoms in the compound can be oxidized to form phosphine oxides.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ether linkages can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are typically used for hydrolysis.
Major Products Formed
Oxidation: Phosphine oxides and phenolic by-products.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: Phenols and phosphoric acid derivatives.
Applications De Recherche Scientifique
3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in lubricants and as a stabilizer in polymer production.
Mécanisme D'action
The mechanism of action of 3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its phenoxy groups can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,9-Bis(2,4-bis(1-methyl-1-phenylethyl)phenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane
- 3,9-Bis(2-{3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy}-1,1-dimethylethyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane
Uniqueness
3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane is unique due to its specific nonylphenoxy substituents, which impart distinct hydrophobic properties and influence its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring hydrophobic interactions and stability under various conditions.
Propriétés
Numéro CAS |
52664-24-1 |
|---|---|
Formule moléculaire |
C35H54O6P2 |
Poids moléculaire |
632.7 g/mol |
Nom IUPAC |
3,9-bis(4-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane |
InChI |
InChI=1S/C35H54O6P2/c1-3-5-7-9-11-13-15-17-31-19-23-33(24-20-31)40-42-36-27-35(28-37-42)29-38-43(39-30-35)41-34-25-21-32(22-26-34)18-16-14-12-10-8-6-4-2/h19-26H,3-18,27-30H2,1-2H3 |
Clé InChI |
DTTQEPMYWLJIKN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)OP2OCC3(CO2)COP(OC3)OC4=CC=C(C=C4)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester](/img/structure/B14634808.png)
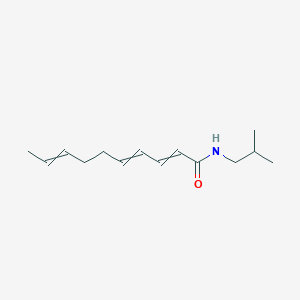
![4-[(4-Butoxyphenyl)ethynyl]benzonitrile](/img/structure/B14634821.png)

